molecular formula C7H9N5O4 B017002 N-Nitrosocurzate CAS No. 105632-75-5

N-Nitrosocurzate

Cat. No. B017002
M. Wt: 227.18 g/mol
InChI Key: JMYJMYUTPAPMKU-BJMVGYQFSA-N
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Description

N-Nitrosamines are a class of compounds notorious both for the potent carcinogenicity of many of its members and for their widespread occurrence throughout the human environment, from air and water to our diets and drugs . They share the general structure where the amine moiety may be derived from any organic secondary amine .


Synthesis Analysis

While N-nitrosamines are not commonly employed in organic synthesis, their reactivity has been studied both for synthetic applications and for understanding the mechanisms of their carcinogenicity . A standard set of three orthogonal nitrosation forced degradation type reaction conditions can be used to investigate the potential for generation of novel N-nitrosamines by nitrosation of complex amines .


Molecular Structure Analysis

N-Nitrosamines share a general structure where the amine moiety may be derived from any organic secondary amine .


Chemical Reactions Analysis

N-Nitrosamines are primarily associated with reactions occurring in the drug product which brings particular complexity . Their reactivity has been studied both for synthetic applications and for understanding the mechanisms of their carcinogenicity .

Scientific Research Applications

  • Nitric oxide is a critical chemical messenger in various physiological processes, including cardiovascular tone, central nervous system signaling, and immune regulation. It's also considered as an effector molecule for anesthetics (Schroeder & Kuo, 1995).

  • N-Nitroso compounds, including N-Nitrosocurzate, facilitate diverse synthetic architectures in chemical reactions, demonstrating high reaction yields and compatibility with various substrates (Liu et al., 2013).

  • These compounds have potential clinical applications beyond cardiovascular disorders, extending to age-related diseases like cancer and neurodegenerative diseases (Oliveira et al., 2018).

  • In environmental science, they are important in understanding oceanic nitrous oxide (N2O) emissions and their variability, especially in the context of a changing climate (Bange et al., 2019).

  • Nitric oxide compounds also play a role in agriculture, particularly in reducing N2O emissions from croplands, an important factor in climate change mitigation (Wu et al., 2017).

  • However, there is evidence suggesting the involvement of NO compounds in tumor induction in rodents, and their potential role in human cancer is a subject of ongoing research (Mirvish, 1975).

  • Epidemiological studies have explored the carcinogenic potential of dietary N-nitroso compounds, although the results remain inconclusive for certain types of cancers (Eichholzer & Gutzwiller, 2009).

  • Ascorbic acid and alpha-tocopherol are used as blocking agents to prevent the formation of N-nitroso compounds, which are potential human carcinogens (Mergens & Newmark, 1980).

Safety And Hazards

N-Nitrosamines are known to be carcinogenic to animals and are reasonably anticipated to be human carcinogens . In recent years, nitrosamines have drawn increased attention after several popular medications were discovered to contain unacceptable levels of nitrosamines, resulting in recalls .

Future Directions

The pharmaceutical industry should continue to work on potential mitigation strategies and generation of additional scientific data to address the mechanistic gaps. Regulatory guidance and policy will continue to advance and adapt in response to further changes in scientific understanding .

properties

IUPAC Name

(1E)-2-[[ethyl(nitroso)carbamoyl]amino]-N-methoxy-2-oxoethanimidoyl cyanide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N5O4/c1-3-12(11-15)7(14)9-6(13)5(4-8)10-16-2/h3H2,1-2H3,(H,9,13,14)/b10-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMYJMYUTPAPMKU-BJMVGYQFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C(=O)NC(=O)C(=NOC)C#N)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(C(=O)NC(=O)/C(=N/OC)/C#N)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Nitrosocurzate

CAS RN

105632-75-5
Record name N-Nitrosocurzate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105632755
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
HR Wei, MG Rhoades, PJ Shea - It's all in the water: Studies of …, 2011 - ACS Publications
… (23) similarly reported formation of N-nitrosocurzate in solution containing 350 mM acetate at pH higher than without acetate. Mirvish et al. (24) observed that thiocyanate (NCS-) …
Number of citations: 10 pubs.acs.org
HR Wei - 2011 - digitalcommons.unl.edu
… Cova (1986) similarly reported formation of N-nitrosocurzate in solution containing 350 mM acetate at pH higher than without acetate. Mirvish (1973) observed that thiocyanate (NCS …
Number of citations: 4 digitalcommons.unl.edu
D Cova, C Nebuloni, A Arnoldi, A Bassoli… - Journal of Agricultural …, 1996 - ACS Publications
Owing to their chemical structure triazine herbicides can undergo N-nitrosation. In this work the formation of N-nitroso derivatives of atrazine, terbuthylazine, terbutryn, and terbumeton …
Number of citations: 20 pubs.acs.org

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